6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound characterized by its unique structure, which includes a dioxole ring fused to a benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran typically involves the use of commercially available reactants. One common starting material is sesamol, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as lithiation, arylation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed arylation and other catalytic processes can enhance the efficiency and yield of the production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its substituents and functional groups.
Benzofuran derivatives: These compounds have a benzofuran core but may lack the dioxole ring or have different substituents.
Uniqueness
6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23974-65-4 |
---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6-prop-1-en-2-ylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C12H10O3/c1-7(2)9-3-8-4-11-12(14-6-13-11)5-10(8)15-9/h3-5H,1,6H2,2H3 |
InChI-Schlüssel |
TYOVFJUJHSMXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC2=CC3=C(C=C2O1)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.